3-Oxochola-4,6-dien-24-oic Acid

Description

Classification within the Bile Acid Metabolome

The systematic classification of 3-Oxochola-4,6-dien-24-oic acid places it within a specific context of the broader bile acid metabolome.

Endogenous Metabolite Characterization

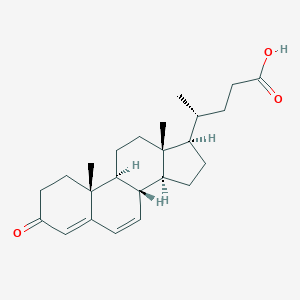

This compound is recognized as an endogenous metabolite, meaning it is produced within the body. glpbio.commedchemexpress.com It is specifically classified as a human metabolite. ebi.ac.uk Its chemical structure consists of a cholane (B1240273) skeleton with a ketone group at the third carbon position and double bonds between the fourth and fifth, and sixth and seventh carbons. At a physiological pH of 7.3, it primarily exists in its deprotonated form, 3-oxochola-4,6-dien-24-oate, which is its conjugate base. nih.gov

Steroid Acid Anion Context

As a bile acid, this compound falls under the broader category of steroid acids. hmdb.ca At physiological pH, the carboxylic acid group deprotonates, forming a steroid acid anion. nih.gov This anionic nature is crucial for its function, as it requires a carrier for transport across the membranes of the enterohepatic tissues. hmdb.ca

Delta-4-3-oxo Bile Acid Subset

This compound is a member of the delta-4-3-oxo bile acid subset. nih.govnih.gov This classification refers to the presence of a double bond starting at the fourth carbon and a ketone group at the third carbon position of the steroid nucleus. nih.govnih.gov It is specifically the 3-oxo derivative of chola-4,6-dien-24-oic acid. ebi.ac.uk

Occurrence and Physiological Relevance

The presence of this compound has been documented in various physiological and pathological contexts, particularly during fetal development and in certain liver conditions.

Fetal Bile Acid Presence and Developmental Dynamics

This compound is considered a fetal bile acid, normally found in the human fetus. nih.govresearchgate.net It has been identified in fetal urine, meconium, and feces. lipidbank.jp Research indicates that this bile acid, along with another fetal bile acid, 7α-hydroxy-3-oxochol-4-en-24-oic acid, can remain elevated in neonates and children with severe cholestatic liver disease. nih.govresearchgate.net Specifically, increased levels of these bile acids in urine are associated with a poor prognosis in infants with cholestasis. nih.gov

Identification as a Mammalian Metabolite

Beyond the fetal stage, this compound has been identified as a mammalian metabolite. ebi.ac.uk It has been detected in the urine of patients with hepatobiliary diseases. glpbio.commedchemexpress.com Studies have also found it in the urine of healthy newborns and in the serum and urine of healthy adults, as well as in patients with intrahepatic cholestasis of pregnancy. lipidbank.jp

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5-6,14-15,18-21H,4,7-13H2,1-3H3,(H,26,27)/t15-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREVIXFSUWYGRJ-IHMUCKAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415288 | |

| Record name | 3-Oxochola-4,6-dien-24-oic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxo-4,6-choladienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88179-71-9 | |

| Record name | 3-Oxochola-4,6-dien-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88179-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chola-4,6-dien-24-oic acid, 3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088179719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxochola-4,6-dien-24-oic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLA-4,6-DIEN-24-OIC ACID, 3-OXO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7WV6M12MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Oxo-4,6-choladienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 3 Oxochola 4,6 Dien 24 Oic Acid

De Novo Biosynthesis from Cholesterol Precursors

The direct de novo synthesis of 3-Oxochola-4,6-dien-24-oic acid from cholesterol in human tissues is not a recognized primary pathway. Instead, its existence is a downstream consequence of the synthesis of primary bile acids in the liver from cholesterol. researchgate.netnih.gov The liver is the principal site for the conversion of cholesterol into the primary bile acids, cholic acid and chenodeoxycholic acid, through a series of enzymatic reactions. nih.govdiff.org

This intricate process, known as the classic or "neutral" pathway, is initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.govpharmaceuticalintelligence.com An alternative "acidic" pathway, initiated by sterol 27-hydroxylase (CYP27A1), also contributes to the bile acid pool, primarily yielding chenodeoxycholic acid. researchgate.netnih.gov These primary bile acids are then conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the bile. youtube.com It is these primary bile acids that serve as the direct precursors for the microbial production of this compound in the gut.

Enterohepatic Circulation Dynamics and Reabsorption Mechanisms

The enterohepatic circulation is a highly efficient process that recycles approximately 95% of the bile acids secreted into the intestine. nih.govnih.gov This recycling involves both active transport and passive diffusion mechanisms. Primary conjugated bile acids are primarily reabsorbed in the terminal ileum through the apical sodium-dependent bile acid transporter (ASBT). nih.gov

Contribution of Intestinal Bacterial Flora to Formation

The formation of this compound is exclusively attributed to the metabolic activity of the intestinal microbiota. youtube.com Specific anaerobic bacteria residing in the colon possess the enzymatic machinery necessary to convert primary bile acids into this intermediate. A key enzyme in this transformation is bile acid 7α-dehydratase, which is encoded by the baiE gene found in certain bacterial species like Eubacterium sp. strain VPI 12708. youtube.com

The process begins with the deconjugation of taurine or glycine from the primary bile acids by bacterial bile salt hydrolases. This is followed by the oxidation of the 3α-hydroxyl group to a 3-oxo group and subsequent dehydration at the 7α-position, leading to the characteristic 4,6-diene structure of this compound. youtube.com This transformation is a critical step in the generation of the broader spectrum of secondary bile acids.

Table 1: Key Bacterial Enzymes in the Formation of this compound

| Enzyme | Gene | Function |

| Bile Salt Hydrolase (BSH) | - | Deconjugation of primary bile acids |

| 3α-Hydroxysteroid Dehydrogenase | - | Oxidation of the 3α-hydroxyl group |

| Bile Acid 7α-dehydratase | baiE | Dehydration at the 7α-position |

Metabolic Linkages with Lipid and Fatty Acid Homeostasis

Emerging research suggests a potential role for 3-oxo-bile acid derivatives in the regulation of lipid and fatty acid homeostasis. While direct mechanistic studies on this compound are limited, studies on related compounds provide valuable insights. For instance, in a study on obese pigs, levels of 3-oxodeoxycholic acid (a structurally similar compound) were negatively correlated with loin eye muscle area, suggesting a potential link to fat accumulation. nih.gov

Enzymatic and Genetic Regulation of 3 Oxochola 4,6 Dien 24 Oic Acid Metabolism

Enzymes Involved in Bile Acid Dehydroxylation Pathways

The transformation of primary bile acids into secondary bile acids by intestinal microbiota is a key feature of bile acid metabolism. A critical step in this process is 7α-dehydroxylation, which leads to the formation of various modified bile acids, including 3-Oxochola-4,6-dien-24-oic acid.

A pivotal enzyme in the 7α-dehydroxylation pathway is Bile Acid 7-alpha-dehydratase (BA7αD), encoded by the baiE gene found in certain intestinal bacteria like Eubacterium sp. strain VPI 12708 and Clostridium scindens. nih.govfrontiersin.orguniprot.org This enzyme is part of a large, bile acid-inducible (bai) operon and functions as a 7α-dehydratase. nih.govfrontiersin.org The BA7αD from Eubacterium sp. has a calculated subunit mass of 19 kD and a native molecular weight of approximately 36,000. nih.gov

The activity of this enzyme is highly specific. Research has shown that BA7αD from Eubacterium sp. strain VPI 12708 exclusively uses 7α-hydroxy-3-oxo-4-cholenoic acid and 7α,12α-dihydroxy-3-oxo-4-cholenoic acid as substrates. nih.govuniprot.org It does not act on other related bile acids such as 7α,12α-dihydroxy-3-oxo-5β-cholanate or cholic acid itself. uniprot.org The enzyme catalyzes the dehydration of these substrates, leading to the formation of a Δ4,6-dienoic structure. Specifically, it converts 7α-hydroxy-3-oxochol-4-en-24-oate into 3-oxochola-4,6-dien-24-oate. uniprot.org This reaction is considered the rate-limiting step in the 7α-dehydroxylation pathway. frontiersin.org The induction of 7α-dehydroxylase activity requires a free C-24 carboxyl group and an unhindered 7α-hydroxy group on the steroid nucleus. nih.gov

Table 1: Kinetic Parameters and Substrate Specificity of BA7αD from Eubacterium sp. VPI 12708

| Parameter | Value | Substrate | Source |

|---|---|---|---|

| Km | 0.16 mM | 7α,12α-dihydroxy-3-oxo-4-cholenoic acid | nih.gov |

| Vmax | 0.48 nmol/min per mg protein | 7α,12α-dihydroxy-3-oxo-4-cholenoic acid | nih.gov |

| Accepted Substrates | 7α,12α-dihydroxy-3-oxo-4-cholenoic acid | nih.gov | |

| 7α-hydroxy-3-oxo-4-cholenoic acid | nih.gov |

Role of Delta-4-3-oxo-steroid 5-beta-reductase (AKR1D1) in Metabolism

Delta-4-3-oxo-steroid 5-beta-reductase, encoded by the AKR1D1 gene, is a crucial enzyme in the synthesis of primary bile acids from cholesterol. medlineplus.govmedlineplus.gov It is responsible for the stereospecific reduction of the Δ4 double bond in 3-keto steroids to create the 5β-configuration necessary for normal bile acid production. genecards.orgmdpi.com

A deficiency in AKR1D1 activity disrupts the normal bile acid synthesis pathway. nih.gov Without a functional enzyme, the precursor 7α-hydroxy-4-cholesten-3-one cannot be converted to its 5β-reduced form. medlineplus.govmedlineplus.gov This leads to the accumulation of atypical and hepatotoxic 3-oxo-Δ4 bile acids. nih.gov The stalled precursors are instead converted into abnormal compounds, including this compound and 7α-hydroxy-3-oxochol-4-en-24-oic acid. nih.govresearchgate.net Consequently, patients with AKR1D1 deficiency show elevated levels of these taurine (B1682933) and glycine-conjugated 3-oxo-Δ4 bile acids in their urine, while normal primary bile acids are absent. nih.gov This accumulation impairs bile flow, leading to cholestasis and liver damage. mdpi.comnih.gov

The function of AKR1D1 can be compromised by both genetic and non-genetic factors.

Genetic Factors: Over 10 mutations in the AKR1D1 gene have been identified as causes of congenital bile acid synthesis defect type 2. medlineplus.govmedlineplus.gov Most of these are missense mutations that replace a single amino acid, resulting in a severely dysfunctional enzyme. medlineplus.govmedlineplus.gov Studies on specific point mutations (e.g., L106F, P133R, P198L, G223E, R261C) have shown that they drastically reduce the enzyme's activity, stability, or the amount of soluble protein produced. mdpi.comnih.gov Interestingly, heterozygous carriers of these mutations, who have one intact copy of the gene, are generally healthy, suggesting one functional gene is sufficient to prevent severe symptoms. nih.gov

Non-Genetic Factors: AKR1D1 expression is also influenced by other factors. In patients with non-alcoholic fatty liver disease (NAFLD), AKR1D1 mRNA expression in the liver decreases as the severity of steatosis, fibrosis, and inflammation increases. ox.ac.uk Its expression is also lower in patients with type 2 diabetes. ox.ac.uk Furthermore, AKR1D1 is subject to feedback regulation by its end-products. The primary bile acid chenodeoxycholic acid (CDCA) significantly represses AKR1D1 expression, while cholic acid (CA) upregulates it, indicating a complex regulatory mechanism involving the MAPK/JNK signaling pathway. plos.org

Table 2: Factors Influencing AKR1D1 Function

| Factor Type | Specific Factor | Effect on AKR1D1 | Source |

|---|---|---|---|

| Genetic | Mutations in AKR1D1 gene (e.g., L106F, P198L, G223E) | Severely reduced or abolished enzyme activity and stability. | medlineplus.govmedlineplus.govnih.gov |

| Genetic variation (rs1872930) | Associated with variation in hepatic mRNA expression. | nih.gov | |

| Non-Genetic | Non-alcoholic fatty liver disease (NAFLD) | Decreased mRNA expression with advancing disease severity. | ox.ac.uk |

| Chenodeoxycholic acid (CDCA) | Represses expression (negative feedback). | plos.org | |

| Cholic acid (CA) | Upregulates expression (positive feedback). | plos.org |

Transporter Protein Involvement in Bile Acid Disposition

The movement and circulation of bile acids between the liver, intestine, and kidneys are managed by specific transporter proteins. The SLC10A family of sodium/bile salt cotransporters plays a central role in this process. nih.govcore.ac.uk

Two key members of this family are SLC10A1, known as the Na+-taurocholate cotransporting polypeptide (NTCP), and SLC10A2, the apical sodium-dependent bile salt transporter (ASBT). nih.govcore.ac.uknih.gov

SLC10A1 (NTCP): Located on the basolateral membrane of hepatocytes, NTCP is the primary transporter for taking up conjugated bile salts from the portal blood into the liver. core.ac.ukwikipedia.orgmdpi.com It is essential for the enterohepatic circulation of bile acids. nih.gov NTCP transports a variety of bile salts and some other solutes. nih.govnih.gov

SLC10A2 (ASBT): Found on the apical membrane of enterocytes in the terminal ileum, as well as in biliary epithelial cells and renal proximal tubular cells, ASBT is responsible for the active reabsorption of bile salts from the intestine. core.ac.uk Compared to NTCP, ASBT has a narrower substrate specificity, primarily transporting bile acids and bile salts. nih.govnih.gov It generally favors trihydroxy bile salts like cholic acid over dihydroxy ones and conjugated species over unconjugated ones. core.ac.uk

The disposition of atypical bile acids like this compound is linked to the function of these transporters. In conditions of impaired synthesis, such as AKR1D1 deficiency, the resulting abnormal bile acids accumulate in the liver, in part because they may not be ideal substrates for transport out of the hepatocyte and into the intestine. medlineplus.gov

Table of Mentioned Compounds

Molecular Mechanisms of Carrier-Mediated Transport Across Membranes

The movement of bile acids, including the atypical bile acid this compound, across the membranes of hepatocytes and enterocytes is a highly regulated process mediated by a suite of specialized transport proteins. These transporters ensure the efficient uptake from portal blood, movement across the hepatocyte, and excretion into bile, as well as reabsorption in the intestine, a process collectively known as the enterohepatic circulation. The transport is primarily facilitated by members of the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies of transporters.

The vectorial transport of bile acids begins with their uptake from the portal blood into hepatocytes across the basolateral (sinusoidal) membrane. This is followed by intracellular trafficking and subsequent efflux across the apical (canalicular) membrane into the bile. A small fraction of bile acids may also be returned to the sinusoidal blood via basolateral efflux transporters. In the intestine, distinct transporters mediate the uptake of bile acids from the intestinal lumen and their subsequent efflux into the portal circulation. nih.govnih.gov

Hepatocellular Uptake Transporters

The primary transporters responsible for the uptake of bile acids from the portal circulation into the liver are the Na+-taurocholate cotransporting polypeptide (NTCP) and members of the Organic Anion Transporting Polypeptide (OATP) family. nih.gov

Na+-Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1)

NTCP is a sodium-dependent transporter exclusively expressed on the basolateral membrane of hepatocytes. nih.gov It plays a crucial role in the high-efficiency extraction of conjugated bile acids from the portal blood, with a transport stoichiometry of 2 Na+ ions to 1 bile acid molecule. nih.gov While NTCP is the primary transporter for major conjugated bile acids like taurocholic acid, its affinity for unconjugated and more hydrophobic or structurally altered bile acids, such as this compound, is generally considered to be lower. nih.gov The structural features of a bile acid, including the number and position of hydroxyl groups and the nature of conjugation, significantly influence its affinity for NTCP. nih.gov

Organic Anion Transporting Polypeptides (OATPs/SLCO)

The OATP family, particularly OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) in humans, are Na+-independent transporters also located on the basolateral membrane of hepatocytes. nih.gov They exhibit broad substrate specificity, transporting a wide range of endogenous compounds, including both conjugated and unconjugated bile acids, as well as various drugs. nih.gov Given their capacity to transport large, hydrophobic organic anions, it is highly probable that OATPs are involved in the hepatic uptake of atypical, unconjugated bile acids like this compound. nih.govnih.gov The transport mechanism of OATPs often involves the exchange for intracellular anions like glutathione (B108866) (GSH) or bicarbonate (HCO3-). mdpi.com

| Transporter | Gene | Localization | Driving Force | Primary Substrates | Probable Role in this compound Transport |

| NTCP | SLC10A1 | Hepatocyte Basolateral | Na+ Gradient | Conjugated Bile Acids | Likely a minor uptake pathway due to the compound's unconjugated nature. |

| OATP1B1 | SLCO1B1 | Hepatocyte Basolateral | Ion Exchange / Facilitated | Conjugated & Unconjugated Bile Acids, various xenobiotics | A probable major pathway for hepatic uptake. |

| OATP1B3 | SLCO1B3 | Hepatocyte Basolateral | Ion Exchange / Facilitated | Conjugated & Unconjugated Bile Acids, various xenobiotics | A probable major pathway for hepatic uptake. |

Hepatocellular Efflux Transporters

Once inside the hepatocyte, bile acids are secreted into the bile canaliculus by apical efflux pumps, which are members of the ABC transporter superfamily.

Bile Salt Export Pump (BSEP/ABCB11)

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2)

MRP2 is another canalicular ABC transporter with broad substrate specificity. nih.govevotec.com It is the primary efflux pump for divalent, conjugated bile acids (e.g., sulfated or glucuronidated forms) and other organic anions, such as bilirubin (B190676) glucuronide and glutathione-conjugated compounds. nih.govresearchgate.net If this compound undergoes phase II metabolism to form glucuronide or sulfate (B86663) conjugates within the hepatocyte, MRP2 would be the principal transporter for its biliary excretion. evotec.comresearchgate.net

Basolateral Efflux

In situations of high intracellular bile acid concentration (cholestasis), basolateral efflux transporters such as MRP3 (ABCC3) and MRP4 (ABCC4) can be upregulated. These transporters serve as a protective mechanism by exporting bile acids from the hepatocyte back into the sinusoidal blood for subsequent renal clearance. evotec.com

| Transporter | Gene | Localization | Driving Force | Primary Substrates | Probable Role in this compound Transport |

| BSEP | ABCB11 | Hepatocyte Apical | ATP Hydrolysis | Monovalent Conjugated Bile Acids | Potential efflux pathway for the unconjugated form. |

| MRP2 | ABCC2 | Hepatocyte Apical | ATP Hydrolysis | Divalent Conjugated Bile Acids, Organic Anions | Primary efflux pathway for sulfated or glucuronidated conjugates. |

| MRP3/4 | ABCC3/4 | Hepatocyte Basolateral | ATP Hydrolysis | Conjugated Bile Acids | Alternative efflux pathway back to blood under cholestatic conditions. |

Intestinal Transporters

The reabsorption of bile acids from the intestine is also a carrier-mediated process.

Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2)

ASBT is located on the apical membrane of enterocytes in the terminal ileum and is responsible for the active reabsorption of the majority of bile acids from the intestinal lumen. nih.govnih.gov Similar to NTCP, it is a sodium-dependent process. ASBT preferentially transports conjugated bile acids, although it also transports unconjugated forms, but with lower efficiency. mdpi.com

Organic Solute Transporter Alpha/Beta (OSTα/OSTβ)

After uptake by ASBT, bile acids are shuttled across the enterocyte and exported into the portal circulation by the heteromeric transporter OSTα-OSTβ, which is located on the basolateral membrane of ileal enterocytes. nih.gov

Molecular Interactions and Biological Activities of 3 Oxochola 4,6 Dien 24 Oic Acid

Nuclear Receptor Agonism and Antagonism Investigations

The direct interaction of 3-Oxochola-4,6-dien-24-oic acid with nuclear receptors such as the Liver X Receptor (LXR), Takeda G protein-coupled receptor 5 (TGR5), and the Vitamin D Receptor (VDR) is not extensively documented in current scientific literature. However, the activities of related bile acids provide context for its potential interactions.

Bile acids are known ligands for several nuclear receptors, playing a crucial role in regulating metabolic pathways. nih.gov The Farnesoid X Receptor (FXR) is a primary sensor for bile acids, linking their enterohepatic circulation to the homeostasis of lipids and glucose. nih.gov While direct agonistic or antagonistic activity of this compound on FXR has not been specifically detailed, its nature as a bile acid suggests it is part of the ligand pool that can influence FXR activation.

For TGR5, a G protein-coupled bile acid receptor, specific structural features of the bile acid are critical for binding and activation. Notably, a hydroxyl group at the 3α-position is considered a crucial feature for selectivity and hydrogen bond formation with key residues like Tyr240, which is involved in TGR5 activation. nih.gov this compound possesses a 3-oxo group instead of a 3α-hydroxy group, which may influence its binding affinity and functional activity at TGR5 compared to other bile acids.

Regarding the Vitamin D Receptor (VDR), there is no direct evidence in the reviewed literature to suggest that this compound is a ligand or modulator. nih.govmdpi.com VDR's activity is primarily regulated by its natural ligand, 1,25-dihydroxycholecalciferol (1,25(OH)2D3), and its catabolism is mediated by the enzyme CYP24A1. nih.govmdpi.com

Table 1: Nuclear Receptor Interaction Profile for this compound and Related Compounds

| Receptor | Compound | Interaction Type | Supporting Evidence |

|---|---|---|---|

| LXR | This compound | Not documented | No specific studies found. |

| TGR5 | This compound | Interaction unlikely to be strong | Lacks the 3α-hydroxy group important for TGR5 activation. nih.gov |

| Bile Acids (general) | Agonism | Endogenous ligands for TGR5. nih.gov | |

| VDR | This compound | Not documented | No specific studies found. nih.govmdpi.com |

| FXR | This compound | Potential ligand (inferred) | As a bile acid, it is part of the pool that regulates FXR. nih.gov |

| Bile Acids (general) | Agonism | Natural ligands for FXR, regulating lipid and glucose metabolism. nih.gov |

Enzyme Substrate and Allosteric Modulator Functions

This compound serves as a crucial substrate for the human enzyme Δ4-3-oxosteroid 5β-reductase (AKR1D1). This enzyme is essential for bile acid synthesis, catalyzing the 5β-reduction of steroid molecules that have a 3-oxo-4-ene structure. nih.gov The 5β-reduction is critical as it creates the necessary cis-configuration at the A/B ring junction of the steroid, which is required for the detergent-like properties of bile acids. nih.gov In individuals with a deficiency in AKR1D1, there is an accumulation of 3-oxo-Δ4 bile acids, including this compound, in urine, making it a key biomarker for this metabolic disorder. nih.gov The presence of large quantities of 3-oxo-Δ4 bile acids in neonates can also suggest a temporary immaturity in the activity of hepatic AKR1D1. nih.gov

In the context of the gut microbiome, this compound is an intermediate in the transformation of bile acids by intestinal bacteria. Specifically, it is involved in the bile acid 7-dehydroxylation pathway carried out by certain bacteria. nih.gov

Table 2: Enzyme Interactions of this compound

| Enzyme | Organism/Location | Role of Compound | Pathway |

|---|---|---|---|

| Δ4-3-oxosteroid 5β-reductase (AKR1D1) | Human Liver | Substrate | Bile Acid Biosynthesis nih.govnih.gov |

| Bile acid 7-dehydroxylating enzymes | Gut Microbiota (e.g., Clostridium scindens) | Intermediate | Secondary Bile Acid Synthesis nih.govresearchgate.net |

Signaling Pathway Modulation in In Vitro Systems

Specific studies detailing the direct modulation of in vitro signaling pathways by this compound are limited in the current scientific literature. General research into related compounds, such as oxysterols and other gut bacteria metabolites, indicates that they can initiate various signal transduction pathways. For instance, certain metabolites from gut lactic acid bacteria can suppress inflammatory responses by modulating the NRF2 pathway and GPCR-signaling. nih.govfrontiersin.org However, direct evidence linking this compound to these or other specific signaling cascades like the mTOR or AMPK-FOXO3 pathways is not yet established. nih.gov

Interactions with Host-Gut Microbiome Metabolic Processes

This compound is involved in the complex metabolic interplay between the host and the gut microbiota. The gut microbiota can extensively modify primary bile acids secreted by the host into a diverse array of secondary bile acids. nih.gov A key transformation is 7-dehydroxylation, a process carried out by a limited number of gut bacteria. nih.gov The human intestinal bacterium Eubacterium sp. strain VPI 12708, which has been reclassified as Clostridium scindens, possesses an inducible bile acid 7-dehydroxylation activity. nih.govresearchgate.net This process involves a multigene family and converts primary bile acids into secondary bile acids. nih.gov 3-Oxo-Δ4-bile acids are recognized as intermediates in these bacterial metabolic pathways.

Table 3: Interactions of this compound with Gut Microbiome

| Microbial Species | Metabolic Process | Role of Compound |

|---|---|---|

| Clostridium scindens (formerly Eubacterium sp. VPI 12708) | Bile Acid 7-dehydroxylation | Intermediate nih.govresearchgate.net |

| General Gut Microbiota | Secondary Bile Acid Metabolism | Precursor/Intermediate nih.gov |

Analytical Methodologies for 3 Oxochola 4,6 Dien 24 Oic Acid Research

Advanced Mass Spectrometry-Based Profiling Techniques

Mass spectrometry (MS), coupled with chromatographic separation, stands as a cornerstone for bile acid analysis due to its high sensitivity and specificity. nih.govnih.gov These techniques are essential for quantifying structurally diverse bile acids in biological samples, which can be challenging due to their similar physicochemical properties. nih.gov

Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-TQMS)

Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-TQMS) is a powerful platform for the quantitative analysis of bile acids. nih.gov UPLC enhances the separation efficiency and speed compared to conventional HPLC, while the triple quadrupole mass spectrometer (TQMS) provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This highly specific transition minimizes interference from the sample matrix, which is crucial for accurate quantification in complex samples like plasma, bile, or tissue extracts. nih.gov While specific applications detailing 3-oxochola-4,6-dien-24-oic acid are part of broader bile acid profiling, the methodology is validated for quantifying numerous primary and secondary bile acids. nih.gov

Ultraperformance Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (UPLC-ESI-TQMS)

This method is a specific application of the technique described above, highlighting the use of Electrospray Ionization (ESI) as the ion source. ESI is a soft ionization technique that is well-suited for analyzing thermally labile and non-volatile molecules like bile acids, allowing them to be ionized directly from the liquid phase into the gas phase with minimal fragmentation. The combination of UPLC for rapid separation, ESI for efficient and gentle ionization, and TQMS for selective and sensitive detection makes UPLC-ESI-TQMS a robust, high-throughput tool for studying bile acid metabolism. nih.gov

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Related Lipid Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for analyzing bile acids. nih.govrestek.com It offers excellent chromatographic separation, which is particularly useful for distinguishing between closely related isomers. restek.comshimadzu.com However, a significant drawback is that the polar and non-volatile nature of bile acids necessitates a chemical derivatization step to increase their volatility. nih.govrestek.com This process typically involves two steps: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are used to replace active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. restek.com Despite the need for sample preparation, GC-MS remains a valuable tool for detailed profiling of bile acid mixtures. nih.govshimadzu.com

| Technique | Principle | Application for Bile Acids | Key Findings/Advantages |

|---|---|---|---|

| UPLC-TQMS | Rapid chromatographic separation (UPLC) followed by selective mass detection (TQMS) using Multiple Reaction Monitoring (MRM). | Quantitative analysis of a wide range of bile acids in biological matrices like plasma, serum, and tissue. nih.gov | High sensitivity, specificity, and high-throughput capabilities. nih.gov |

| UPLC-ESI-TQMS | Utilizes electrospray ionization (ESI) to gently ionize non-volatile bile acids from liquid to gas phase for MS analysis. | Standard method for quantitative profiling of bile acids, including primary, secondary, and conjugated forms. nih.gov | Ideal for thermally labile molecules; provides robust and reproducible quantification. nih.gov |

| GC-MS | Separation of volatile compounds (GC) followed by mass-based detection (MS). Requires chemical derivatization for bile acids. | Provides high-resolution separation of bile acid isomers. restek.comshimadzu.com | Excellent separation power, but requires a multi-step derivatization process to make the analytes volatile. nih.govrestek.com |

Utilization of Stable Isotope-Labeled Standards for Quantitative Analysis

For the most accurate and precise quantification of bile acids by mass spectrometry, stable isotope dilution (SID) is the gold standard methodology. nih.gov This approach involves adding a known concentration of a stable isotope-labeled (e.g., ¹³C or ²H) version of the analyte of interest to the sample at the earliest stage of preparation. nih.gov For this compound, a labeled standard, this compound (22,23,24-¹³C₃), is commercially available. isotope.com

This labeled internal standard is nearly identical to the target analyte in its chemical and physical properties (e.g., extraction efficiency, ionization response) but is distinguishable by its higher mass. nih.gov By measuring the ratio of the signal from the native analyte to the signal from the labeled standard, it is possible to correct for sample loss during preparation and for matrix effects (ion suppression or enhancement) during analysis. nih.govlgcstandards.com This method significantly improves the accuracy, precision, and reproducibility of quantitative results, making it indispensable for clinical and metabolic research. nih.gov

Spectroscopic Characterization Techniques (e.g., NMR, IR, HR-MS for related compounds)

Spectroscopic techniques are vital for the unambiguous structural identification of bile acids and their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field ¹H-NMR spectroscopy is a powerful tool for analyzing the composition of bile acids in biological fluids like bile without chromatographic separation. nih.govnih.gov Recent advancements using high-frequency (e.g., 800 MHz) instruments allow for the simultaneous identification and quantification of major conjugated bile acids, such as glycocholic acid and taurocholic acid, in a single experiment. nih.gov By analyzing the distinct chemical shifts and coupling patterns of protons, particularly the amide protons of glycine (B1666218) and taurine (B1682933) conjugates, researchers can gain insights into the patterns of bile acid conjugation. nih.govresearchgate.net Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are used to assign both ¹H and ¹³C signals, confirming the molecular structure. researchgate.net

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FT-IR) spectroscopy is primarily used to confirm the functional groups present in a molecule. In bile acid research, it is often employed to verify the structure of newly synthesized conjugates or derivatives. researchgate.net The technique can confirm the presence of key structural features, such as hydroxyl groups, carboxyl groups, and the steroid nucleus, by identifying their characteristic vibrational frequencies. researchgate.netacs.org

High-Resolution Mass Spectrometry (HR-MS) : HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of a compound, a critical step in identifying unknown metabolites or confirming the structure of a synthesized molecule. For this compound (C₂₄H₃₄O₃), HR-MS can distinguish its exact mass (monoisotopic mass: 370.2508 Da) from other compounds with the same nominal mass, providing a high degree of confidence in its identification. uni.luchemspider.com

| Technique | Principle | Application for Bile Acids | Information Obtained |

|---|---|---|---|

| NMR | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to provide detailed structural information. | Structural elucidation and quantification of bile acids in biological fluids; analysis of conjugation patterns. nih.govresearchgate.net | Unambiguous molecular structure, stereochemistry, and concentration of analytes. nih.govresearchgate.net |

| IR | Measures the absorption of infrared radiation by a molecule's chemical bonds, revealing functional groups. | Confirmation of functional groups in synthesized bile acid derivatives. researchgate.net | Presence of key functional groups like -OH, -COOH, and C=O. researchgate.net |

| HR-MS | Measures mass-to-charge ratio with very high accuracy. | Determination of the elemental formula of bile acids and their metabolites for identification. uni.lu | Highly accurate mass and elemental composition, confirming molecular identity. uni.lu |

Development of Immunoassays for Specific Conjugated Forms

Immunoassays are analytical methods that use the high specificity of an antibody-antigen binding reaction to measure the concentration of a substance. For bile acids, radioimmunoassays (RIA) and fluorometric assays have been developed to quantify total or specific classes of conjugated bile acids in serum, plasma, and other biological fluids. nih.govnih.govfujifilm.combioassaysys.com

These assays are typically based on a competitive binding principle. fujifilm.com In this format, the bile acids in the sample compete with a labeled bile acid (e.g., radiolabeled or enzyme-conjugated) for a limited number of binding sites on an antibody specific to a class of bile acids (e.g., conjugated cholic acid). nih.govnih.gov The amount of labeled bile acid that binds to the antibody is inversely proportional to the concentration of bile acids in the sample. These methods are valuable for clinical diagnostics as they are sensitive and can be adapted for high-throughput screening, allowing for the rapid measurement of total bile acid levels to assess liver function. fujifilm.comantibodies-online.com For instance, assays have been developed to measure conjugated cholic acid and sulfoglycolithocholic acid in various biological samples. nih.gov

Synthetic Approaches and Derivatives in Chemical Biology

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization of bile acids like 3-Oxochola-4,6-dien-24-oic acid is a common strategy to explore structure-activity relationships (SAR), particularly for nuclear receptors such as the farnesoid X receptor (FXR), a key regulator of bile acid and cholesterol metabolism. nih.govnih.govelsevierpure.com By synthesizing a series of analogs with modifications at different positions, researchers can determine which structural features are essential for biological activity.

SAR studies on FXR agonists have revealed several key insights:

The 6α position plays a fundamental role in determining binding affinity to FXR. nih.govacs.org For example, 6α-ethyl-chenodeoxycholic acid (6ECDCA) is a potent and selective FXR agonist. nih.govacs.org

Bulky substituents at the β-position of the steroid nucleus tend to decrease the ability to activate FXR. nih.gov This includes both hydroxyl groups and alkyl residues at positions like 3β and 7β. nih.gov

The side chain is amenable to a variety of chemical modifications, leading to compounds with a wide range of efficacies, from full agonists to partial antagonists. nih.govacs.org

The 3-hydroxy group is not strictly required for activity, but its stereochemistry is important. While 3α-hydroxy bile acids are often active, their 3β-epimers typically show decreased activity. nih.gov

These studies often involve the synthesis of libraries of compounds with systematic variations to the steroid core and side chain, followed by biological evaluation in cell-based assays. nih.govnih.gov

Synthesis of Analogs for Mechanistic Probes

To investigate the mechanisms of action of biologically active steroids, researchers synthesize specialized analogs that can act as probes. These can include fluorescently labeled compounds to track cellular uptake and localization, or hybrid molecules designed to target specific cellular machinery.

An example of this approach is the synthesis of bile acid-paclitaxel (PTX) hybrids. researchgate.net By conjugating chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA) to the anticancer drug paclitaxel (B517696), researchers have created molecules to investigate pro-apoptotic activity and cytoselectivity. researchgate.net To better understand the biological activity of these hybrids, fluorescent probes were also synthesized by conjugating Pacific Blue (PB) to derivatives of the hybrids. researchgate.net

These fluorescently labeled probes (CDC-PTX-PB and UDC-PTX-PB) allowed for the use of flow cytometry to demonstrate that conjugation with either CDCA or UDCA improved the entry of paclitaxel into colon carcinoma cells. researchgate.net Such mechanistic probes are invaluable for elucidating transport mechanisms, identifying cellular targets, and understanding the molecular basis of a compound's therapeutic or toxic effects. researchgate.net

Isolation and Characterization from Natural Sources (e.g., marine organisms for related compounds)

While complex chemical syntheses are common, this compound is also recognized as an endogenous metabolite. It has been identified in the urine of human patients with hepatobiliary diseases, indicating its formation through metabolic pathways in the body. glpbio.com

The broader class of 3-oxo-Δ4-steroids, to which this compound belongs, are known intermediates in the biosynthesis of other important natural products. For example, evidence suggests the involvement of 3-oxo-Δ4 intermediates in the biosynthesis of ecdysteroids, which are molting hormones in arthropods. nih.gov In a study involving the crab Carcinus maenas, synthesized 3-oxo-Δ4-steroids were converted by molting gland cells into final ecdysteroid products. nih.gov This conversion involves a 5β-reduction reaction, catalyzed by a cytosolic enzyme that is specific for 3-oxo-Δ4 substrates and requires NADPH. nih.gov This biosynthetic step is analogous to the 5β-reductase activity seen in vertebrates during steroid hormone catabolism and bile acid synthesis. nih.gov

While this specific acid has not been widely reported as isolated directly from marine organisms, the structural motif is present in marine-derived steroids, and the study of its biosynthesis in crabs highlights its relevance in natural product pathways beyond human metabolism. nih.gov

Mechanistic Investigations in Pre Clinical Models

Animal Model Studies for Pathway Elucidation and Mechanistic Characterization

Animal models have been pivotal in understanding the systemic effects of altered bile acid metabolism and the role of specific bile acids in vivo.

To investigate the in vivo consequences of the absence of AKR1D1 and the subsequent accumulation of 3-oxo-Δ4 bile acids, an Akr1d1 knockout mouse model was developed. Surprisingly, these mice did not exhibit the overt signs of cholestasis or liver damage seen in human patients with AKR1D1 deficiency. However, they did display a distinct, sex-dependent metabolic phenotype.

Table 1: Phenotypic Characteristics of Akr1d1 Knockout Mice

| Parameter | Male Akr1d1 Knockout Mice | Female Akr1d1 Knockout Mice | Reference |

|---|---|---|---|

| Cholestasis/Liver Damage | No overt signs | No overt signs | |

| Fat Mass (at 30 weeks) | Reduced | Normal | |

| Insulin Tolerance | Improved | Normal | |

| Total Hepatic Bile Acids | Decreased | Decreased | |

| Total Serum Bile Acids | Decreased | Decreased |

These findings in the Akr1d1 knockout mouse model suggest that the pathophysiology of AKR1D1 deficiency is complex and may not be solely attributable to the direct toxicity of accumulating 3-oxo-Δ4 bile acids. The altered metabolic phenotype points towards a more nuanced role for AKR1D1 and its downstream products in systemic energy homeostasis.

While specific studies on the interaction of 3-Oxochola-4,6-dien-24-oic acid with the gut microbiota are not extensively documented, research on related 3-oxo bile acids provides valuable insights. For instance, the microbial metabolite 3-oxo-LCA has been shown to modulate host immune responses by inhibiting the differentiation of pro-inflammatory Th17 cells. This highlights the potential for microbially-modified bile acids to have significant immunomodulatory effects within the gut.

In animal models of colitis, alterations in the bile acid profile, including changes in the levels of secondary bile acids like deoxycholic acid (DCA), have been linked to increased intestinal permeability and inflammation. This underscores the importance of the gut microbiota in maintaining intestinal barrier function through its influence on bile acid metabolism.

Research on Biomarkers for Liver Pathophysiological States (mechanistic links)

This compound has been identified as a significant biomarker for certain liver diseases, most notably for AKR1D1 deficiency, where its presence in urine is a key diagnostic indicator. Elevated levels of this and other 3-oxo-Δ4 bile acids are also associated with a poor prognosis in infants with cholestasis.

More recently, studies have demonstrated a strong correlation between the plasma concentrations of this compound and the severity of liver cirrhosis in adult patients, as measured by the Child-Pugh and MELD scores. This suggests that the accumulation of this fetal bile acid may reflect the deteriorating function of the liver, potentially due to declining AKR1D1 activity in advanced liver disease.

The mechanistic link between the accumulation of this compound and liver injury is thought to be related to the inherent cytotoxicity of hydrophobic bile acids. These molecules can disrupt cellular membranes, induce oxidative stress, and trigger apoptosis in hepatocytes. The accumulation of atypical bile acids in AKR1D1 deficiency leads to impaired bile flow and cholestasis, which in itself is a major driver of liver damage. The failure to produce normal primary bile acids also leads to the malabsorption of fats

Association with Liver Cirrhosis Severity and Prognostic Indicators

Recent research has identified this compound as a potent indicator of liver cirrhosis severity. nih.gov This compound, along with 7α-hydroxy-3-oxochol-4-en-24-oic acid, is classified as a fetal bile acid, typically present in human fetal life but diminishing after birth. nih.gov However, its levels become markedly elevated in adults with advanced liver disease. nih.gov

A key study investigating plasma concentrations in 25 adult patients with varying degrees of liver cirrhosis found highly statistically significant correlations (P < 0.0001) between the levels of this compound and the severity of cirrhosis. nih.gov This association was validated using two standard scoring systems for chronic liver disease:

Child-Pugh Score: A system used to assess the prognosis of chronic liver disease and cirrhosis.

MELD (Model for End-Stage Liver Disease) Score: A scoring system that evaluates the severity and predicts the 3-month mortality for patients with end-stage liver disease.

The strong correlation held true for the concentration of this compound alone and when combined with 7α-hydroxy-3-oxochol-4-en-24-oic acid. nih.gov Notably, the presence of hepatocellular carcinoma (HCC) did not alter these correlations, suggesting the compound's level is a direct indicator of deteriorating liver function, independent of the cancer itself. nih.gov These findings suggest that rising plasma levels of this fetal bile acid reflect a decline in the activity of the enzyme Δ4-3-oxo-steroid 5β-reductase (AKR1D1), directly indicating the severity of liver cirrhosis. nih.govresearchgate.net Further studies have shown that an increase in the urinary excretion of this compound in patients with hepatobiliary diseases points towards a poor prognosis. nih.gov

Table 1: Correlation of Fetal Bile Acids with Liver Cirrhosis Severity

| Biomarker | Correlation with Child-Pugh Score | Correlation with MELD Score | Statistical Significance (P-value) |

| This compound | Strong Positive | Strong Positive | < 0.0001 nih.gov |

| 7α-hydroxy-3-oxochol-4-en-24-oic Acid | Strong Positive | Strong Positive | < 0.0001 nih.gov |

| Combined Fetal Bile Acids | Strong Positive | Strong Positive | < 0.0001 nih.gov |

Implications for Inborn Errors of Bile Acid Synthesis

Inborn errors of primary bile acid synthesis are a group of rare genetic disorders where specific enzyme deficiencies disrupt the conversion of cholesterol into primary bile acids like cholic acid and chenodeoxycholic acid. england.nhs.uk This blockage leads to a failure in producing normal bile acids and results in the accumulation of atypical, and often hepatotoxic, intermediary metabolites. england.nhs.ukresearchgate.net

This compound is a prominent intermediary that accumulates in one such condition: Δ4-3-oxosteroid 5β-reductase (AKR1D1) deficiency . nih.govresearchgate.netmhmedical.com This autosomal recessive disorder is characterized by the inability to properly metabolize 3-oxo-Δ4 bile acids. nih.gov Consequently, compounds like this compound, which are normally transient fetal metabolites, remain persistently elevated in neonates and children with this condition who present with severe cholestatic liver disease. nih.govresearchgate.net

Studies have confirmed that patients with AKR1D1 deficiency exhibit significantly higher percentages of 3-oxo-Δ4 bile acids in their urine compared to healthy individuals or patients with other forms of liver disease like biliary atresia. nih.gov The accumulation of these specific metabolites, including this compound, is believed to contribute directly to liver injury in these genetic disorders. The presumed hepatotoxicity and relative insolubility of these oxo-bile acids are thought to impair bile flow, leading to cholestasis and potentially progressing to cirrhosis and liver failure if untreated. mhmedical.com Therefore, the detection of this compound in urine and plasma is a key diagnostic marker for this specific inborn error of metabolism. nih.govmhmedical.com

Metabolomic Signatures in Liver Disease Progression (e.g., Hepatocellular Carcinoma)

Metabolomic investigations, which analyze the profile of small-molecule metabolites in biological samples, have highlighted this compound as part of the metabolic signature of hepatocellular carcinoma (HCC). nih.gov A comprehensive study using advanced mass spectrometry techniques compared the plasma metabolomes of HCC patients with those of healthy volunteers and patients with other conditions, including cirrhosis without cancer. nih.gov

The results demonstrated a distinct upregulation of this compound in the plasma of patients with HCC. nih.gov This finding is particularly noteworthy because this compound is typically considered a fetal bile acid, rarely found in significant concentrations in adult plasma. nih.gov Its re-emergence in HCC patients points to a significant alteration in bile acid synthesis pathways associated with the cancerous state. nih.gov

Table 2: Relative Plasma Levels of this compound in HCC vs. Control Groups

| Comparison Group | Finding for this compound in HCC Plasma |

| Healthy Volunteers | Upregulated nih.gov |

| Patients with Acute Myeloid Leukemia | Upregulated nih.gov |

This upregulation positions this compound as a potential biomarker for HCC. nih.gov While one study showed its levels correlate strongly with the functional severity of cirrhosis regardless of HCC, another identified it as a specific feature of the HCC metabolomic profile. nih.govnih.gov Together, these findings suggest that while the compound is a marker for severe liver dysfunction in general, its significant elevation may also be part of a distinct metabolic reprogramming that occurs during the progression of liver disease to hepatocellular carcinoma. nih.govnih.gov

Computational and Structural Biology Insights

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide invaluable insights into the behavior of biological molecules at an atomic level. For steroidal compounds like 3-Oxochola-4,6-dien-24-oic acid, these computational techniques are essential for understanding their formation, conformational preferences, and interactions with biological systems.

Computational energy calculations are critical for elucidating the thermodynamics and kinetics of metabolic pathways. By determining the energy of intermediates and transition states, researchers can understand the favorability and apparent irreversibility of specific enzymatic reactions.

In the context of bile acid metabolism, molecular modeling has been used to study the 7α-dehydroxylation pathway, a crucial process carried out by intestinal bacteria. ebi.ac.uk The formation of unsaturated intermediates, such as those with a chola-4,6-diene structure, is a key part of this pathway. A study on the enzyme bile acid 7α-dehydratase from Eubacterium sp. strain VPI 12708 utilized the SYBYL molecular modeling program to calculate the energy differences between various intermediates. A significant energy difference of -9.4 kcal/mol was found between 7α,12α-dihydroxy-3-oxo-4-cholenoic acid and its dehydrated product, 12α-hydroxy-3-oxo-4,6-choldienoic acid. ebi.ac.uk This large negative energy change suggests that the dehydration step, which forms the 4,6-diene system, is a highly favorable and essentially irreversible reaction under the experimental conditions. ebi.ac.uk This finding helps explain the metabolic drive towards the formation of this compound and related compounds in the gut microbiome.

Table 1: Calculated Energy Difference in a Bile Acid Dehydration Reaction

| Reactant | Product | Energy Difference (kcal/mol) | Implication |

|---|

The biological function of a steroid is intrinsically linked to its three-dimensional shape. Conformational analysis investigates the spatial arrangement of atoms in a molecule and the different conformations it can adopt. For the rigid polycyclic structure of bile acids, understanding the specific conformation is key to predicting its interaction with protein receptors and enzymes.

Table 2: Structural Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Molecular Formula | C24H34O3 nih.gov |

| IUPAC Name | (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid uni.lu |

| InChI Key | CREVIXFSUWYGRJ-IHMUCKAYSA-N uni.lu |

Protein-Ligand Docking and Binding Domain Analysis

Understanding how bile acids bind to proteins is fundamental to deciphering their biological roles. Protein-ligand docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, while binding domain analysis identifies specific protein sequences responsible for this interaction.

The enzymes responsible for metabolizing bile acids must first bind them effectively. An important enzyme in the bacterial 7α-dehydroxylation pathway is the bile acid 7α-dehydratase (BA7αD), encoded by the baiE gene in Eubacterium sp. strain VPI 12708. ebi.ac.uk This enzyme catalyzes the formation of the 4,6-diene structure from a 7α-hydroxy-3-oxo-4-cholenoic acid precursor. ebi.ac.uk Analysis of the amino acid sequence of this enzyme revealed no significant homology with other proteins in databases. However, it was found to contain a lipocalin signature sequence. ebi.ac.uk Lipocalins are a family of proteins known for transporting small hydrophobic molecules, and this signature sequence is believed to indicate a bile acid binding domain within the enzyme. ebi.ac.uk This discovery provides a structural basis for how the enzyme recognizes and binds its bile acid substrates to facilitate the dehydration reaction. ebi.ac.uk

Table 3: Properties of Bile Acid 7α-Dehydratase (baiE product)

| Property | Value / Observation | Source |

|---|---|---|

| Subunit Mass | 19 kD | ebi.ac.uk |

| Native Molecular Weight | 36,000 | ebi.ac.uk |

| Putative Binding Domain | Contains a lipocalin signature sequence | ebi.ac.uk |

Structure-Activity Relationship (SAR) Derivation for Biological Effects

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For bile acids, key structural features like the number and orientation of hydroxyl groups, the saturation of the steroid core, and the nature of the side chain all dictate their physicochemical properties and biological functions.

The structure of this compound has distinct features that influence its activity. The 3-oxo group and the conjugated C4-C6 diene system make it more hydrophobic than its hydroxylated and saturated counterparts, such as cholic acid. The hydrophobicity of bile acids is a key determinant of their interaction with proteins and membranes. Studies have shown that the binding of bile acids to plasma lipoproteins follows their order of hydrophobicity. nih.gov More hydrophobic bile acids, like deoxycholic acid, show greater binding to lipoproteins than more hydrophilic ones, like cholic acid. nih.gov

While specific SAR studies for this compound are limited, its structural features—the ketone at C3 and the unsaturated A/B rings—place it on the more hydrophobic end of the bile acid spectrum. This increased hydrophobicity likely governs its transport, cellular uptake, and interaction with nuclear receptors, distinguishing its biological profile from that of primary bile acids. The compound has been identified as an endogenous metabolite found in the urine of patients with hepatobiliary diseases, indicating a link between its structure and pathological states. medchemexpress.com

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 7α,12α-dihydroxy-3-oxo-4-cholenoic acid |

| 12α-hydroxy-3-oxo-4,6-choldienoic acid |

| Cholic acid |

| Deoxycholic acid |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-Oxochola-4,6-dien-24-oic Acid, and how can its purity be validated?

- Synthesis : The compound can be synthesized via alkaline hydrolysis of precursor esters. For example, refluxing methanolic or ethanolic KOH with intermediate compounds (e.g., compound 27 in ) yields the acid form. Purification involves flash chromatography (CH₂Cl₂/EtOAc 94:6) and recrystallization from acetone .

- Purity Validation : Techniques include melting point analysis (mp ~251°C) and chromatographic profiling (e.g., TLC or HPLC). Structural confirmation via NMR and high-resolution mass spectrometry (HRMS) is critical, given its exact mass of 370.250795 Da (C₂₄H₃₄O₃) .

Q. How is this compound detected and quantified in biological samples?

- Detection : Ultrahigh-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-QTOFMS) is widely used for metabolomic profiling. This method distinguishes it from structurally similar bile acids (e.g., 7α-hydroxy-3-oxochol-4-en-24-oic acid) based on retention time and mass-to-charge ratio (m/z) .

- Quantification : Calibration curves using synthetic standards and isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy. Plasma or urine samples require solid-phase extraction (SPE) to isolate the compound prior to analysis .

Q. What is the biological significance of this compound in liver pathophysiology?

- Role in Disease : Elevated levels are observed in hepatocellular carcinoma (HCC) and infant cholestasis, suggesting its role as a biomarker for hepatobiliary dysfunction. In HCC, it correlates with reduced lysophosphocholines and increased α-fetoprotein, indicating disrupted lipid metabolism .

- Mechanistic Insight : As a Δ⁴-3-oxo bile acid, it may interfere with bile acid signaling pathways (e.g., FXR or TGR5 receptors) or promote oxidative stress via mitochondrial dysfunction .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding the tissue specificity of this compound (e.g., plasma vs. urine)?

- Data Reconciliation : Discrepancies arise from sample type (plasma reflects systemic circulation, urine indicates renal excretion) and disease stage. For HCC, plasma levels correlate with tumor burden, while urinary levels in cholestasis reflect impaired hepatic excretion. Cross-validation using paired plasma/urine samples and longitudinal studies are recommended .

- Methodological Adjustments : Optimize extraction protocols for matrix-specific interferences (e.g., plasma proteins or urinary salts) and validate assays using disease-specific cohorts .

Q. What experimental models are suitable for studying the mechanistic role of this compound in liver disease?

- In Vitro Models : Primary human hepatocytes or HepG2 cells treated with the compound can assess cytotoxicity, lipid accumulation, and inflammatory markers (e.g., NF-κB or iNOS). Dose-response studies should mimic pathological concentrations (µM range) observed in patient plasma .

- In Vivo Models : Rodent models of HCC (e.g., DEN-induced) or cholestasis (e.g., bile duct ligation) can evaluate its biomarker potential. Metabolomic profiling of serum and liver tissue post-treatment provides mechanistic insights .

Q. How can this compound be integrated into multi-omics studies to uncover novel metabolic pathways?

- Multi-Omics Integration : Combine metabolomics (UHPLC-MS), transcriptomics (RNA-seq), and proteomics (LC-MS/MS) data from patient samples. For example, co-expression analysis may reveal links between bile acid dysregulation and oncogenic pathways (e.g., Wnt/β-catenin in HCC) .

- Network Analysis : Use pathway enrichment tools (e.g., MetaboAnalyst) to identify perturbed networks, such as steroidogenesis or fatty acid β-oxidation. Cross-reference with databases like HMDB or KEGG to annotate novel metabolites .

Methodological Considerations

Q. What strategies ensure robust statistical analysis when studying this compound in heterogeneous patient cohorts?

- Cohort Stratification : Subdivide patients by disease stage (e.g., Child-Pugh score in cirrhosis) or etiology (viral vs. metabolic HCC). Multivariate regression models adjust for confounders like age, sex, and concurrent medications .

- Machine Learning : Apply random forests or partial least squares-discriminant analysis (PLS-DA) to identify metabolite panels predictive of disease progression. Validate models using independent cohorts .

Q. How can researchers address the structural instability of this compound during sample storage and processing?

- Stabilization Protocols : Add antioxidants (e.g., ascorbic acid) to biological samples and store at -80°C. Avoid freeze-thaw cycles and use amber vials to prevent photodegradation .

- Quality Control : Include process blanks and spike recovery experiments to monitor degradation. Compare fresh vs. archived samples to assess long-term stability .

Tables for Key Data

| Disease Correlation | Sample Type | Concentration Range | Clinical Relevance |

|---|---|---|---|

| Hepatocellular Carcinoma | Plasma | 0.5–2.1 µM | Biomarker for tumor burden |

| Infant Cholestasis | Urine | 10–50 ng/mg creatinine | Diagnostic for biliary atresia |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.